N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,5-dimethoxybenzamide
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Overview
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,5-dimethoxybenzamide: is a synthetic organic compound characterized by a cyclopropyl group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the cyclopropyl intermediate: The cyclopropyl group is introduced through a reaction involving cyclopropylcarbinol and formaldehyde under acidic conditions.
Attachment to the benzamide moiety: The cyclopropyl intermediate is then reacted with 3,5-dimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
Oxidation: Formation of N-((1-(carboxymethyl)cyclopropyl)methyl)-3,5-dimethoxybenzamide.
Reduction: Formation of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,5-dimethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. The pathways involved can include modulation of signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethoxybenzamide
- N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methoxybenzamide
- N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,5-dimethoxybenzoate
Uniqueness
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,5-dimethoxybenzamide is unique due to the presence of both the cyclopropyl and dimethoxybenzamide moieties, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-11-5-10(6-12(7-11)19-2)13(17)15-8-14(9-16)3-4-14/h5-7,16H,3-4,8-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZDHDOXRZSHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2(CC2)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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